molecular formula C15H21N5O B2977174 3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole CAS No. 2380077-62-1

3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole

Cat. No.: B2977174
CAS No.: 2380077-62-1
M. Wt: 287.367
InChI Key: VHTSEKRJAGGJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole X acts as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, such as Akt and ERK, which are involved in cell proliferation and survival. Additionally, this compound X has been shown to inhibit the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound X has been shown to induce apoptosis and inhibit cell proliferation. In the brain, this compound X has been shown to modulate the activity of various neurotransmitters, which can affect behavior and mood. Additionally, this compound X has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole X in lab experiments is its potency and specificity. It has been shown to have a high affinity for its target enzymes and receptors, which allows for precise modulation of their activity. Additionally, this compound X is relatively easy to synthesize, which makes it readily available for use in research. One limitation of using this compound X in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for research involving 3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole X. One area of interest is the development of more potent and selective derivatives of this compound X for use as novel drug candidates. Additionally, further studies are needed to elucidate the mechanisms of action of this compound X and its effects on various biological pathways. Finally, studies are needed to determine the safety and efficacy of this compound X in preclinical and clinical trials.

Synthesis Methods

3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole X can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 6-methylpyrimidin-4-amine with 1-chloro-3,5-dimethyl-4-nitrobenzene to form 6-methylpyrimidin-4-yl)-1-chloro-3,5-dimethyl-4-nitrobenzene. This intermediate is then reacted with piperazine to form 4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-1-chloro-3,5-dimethyl-4-nitrobenzene. The final step involves the reaction of this intermediate with 2-bromo-2-methylpropionyl chloride to form this compound X.

Scientific Research Applications

3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole X has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound X has been shown to have potential as a novel drug candidate for the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience research, this compound X has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-11-8-15(17-10-16-11)20-6-4-19(5-7-20)9-14-12(2)18-21-13(14)3/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSEKRJAGGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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